molecular formula C20H23N3O2 B2945091 4-(tert-butyl)-3-(2-methylbenzyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione CAS No. 866157-54-2

4-(tert-butyl)-3-(2-methylbenzyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione

Cat. No. B2945091
CAS RN: 866157-54-2
M. Wt: 337.423
InChI Key: UZYZRNHVEUCCTM-UHFFFAOYSA-N
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Description

The compound “4-(tert-butyl)-3-(2-methylbenzyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione” is a complex organic molecule. It contains a benzotriazepine core, which is a type of heterocyclic compound. This core is substituted with a tert-butyl group, a 2-methylbenzyl group, and two carbonyl groups .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzotriazepine core, followed by various substitution reactions to introduce the tert-butyl, 2-methylbenzyl, and carbonyl groups . The exact methods would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The tert-butyl group is a bulky group that can influence the molecule’s conformation and reactivity . The benzotriazepine core is a heterocyclic ring system that can participate in various chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the tert-butyl group, the 2-methylbenzyl group, and the carbonyl groups . The tert-butyl group is known for its unique reactivity pattern due to its crowded structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the tert-butyl group could make the compound more hydrophobic, while the carbonyl groups could allow for hydrogen bonding .

Scientific Research Applications

Structural Characterization and Synthesis

  • A study described the structural characteristics of a V-shaped molecule with a significant dihedral angle, highlighting intermolecular hydrogen bonds and weak interactions forming a three-dimensional network. This highlights the molecular geometry and potential interaction mechanisms of similar compounds (Jiang‐Sheng Li, J. Simpson, & Xun Li, 2009).

  • Research on the palladium-catalyzed intramolecular cyclization presented an efficient synthesis route for tetrahydro-1H-2,4-benzodiazepine-1,3-dione derivatives, offering insights into chemical synthesis techniques that could be applied to related compounds (G. Bocelli, M. Catellani, F. Cugini, & R. Ferraccioli, 1999).

Electrochemical Studies and Interactions

  • Electrochemical oxidation studies of related compounds have shown the formation of non-covalent complexes, demonstrating the potential for electrochemical synthesis and characterization of benzotriazepine derivatives (Hamid Salehzadeh & D. Nematollahi, 2014).

Stereochemistry and Hydrogen-Deuterium Exchange Rates

  • Investigations into the effects of stereochemistry on hydrogen-deuterium exchange rates in dibenzazepine derivatives offer insights into the importance of stereochemical configurations for the chemical behavior and reaction kinetics of such compounds (R. R. Fraser & L. Ng, 1976).

Synthesis and Antagonistic Properties

  • A study on the synthesis of tetrahydro-[1H]-2-benzazepin-4-ones explored their potential as muscarinic (M3) receptor antagonists, suggesting the relevance of benzotriazepine derivatives in developing targeted therapeutic agents (B. Bradshaw, P. Evans, J. Fletcher, et al., 2008).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a pharmaceutical compound, its mechanism of action would depend on its specific biological target .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a pharmaceutical compound, future research could focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

4-tert-butyl-3-[(2-methylphenyl)methyl]-1H-1,3,4-benzotriazepine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-14-9-5-6-10-15(14)13-22-19(25)21-17-12-8-7-11-16(17)18(24)23(22)20(2,3)4/h5-12H,13H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYZRNHVEUCCTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)NC3=CC=CC=C3C(=O)N2C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butyl)-3-(2-methylbenzyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione

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